molecular formula C19H19N3O5S B11355253 Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11355253
M. Wt: 401.4 g/mol
InChI Key: PPCQFPMMCIOGGO-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an oxazole ring, a thiazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by the cyclization of an appropriate α-haloketone with a nitrile.

    Formation of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the oxazole and thiazole rings: This step involves the formation of an amide bond between the oxazole and thiazole intermediates.

    Introduction of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[5-(4-PHENYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or as a functional material in various applications.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-4-25-13-8-6-12(7-9-13)15-10-14(22-27-15)17(23)21-19-20-11(3)16(28-19)18(24)26-5-2/h6-10H,4-5H2,1-3H3,(H,20,21,23)

InChI Key

PPCQFPMMCIOGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C

Origin of Product

United States

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